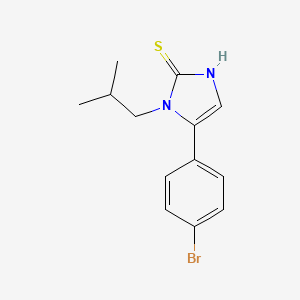

5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol

Overview

Description

5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol, also known as 5-bromo-1-isobutyl-1H-imidazole-2-thiol, is an organobromide compound commonly used in scientific research. It is a heterocyclic compound containing an imidazole ring and a thiol group. It is a white solid that is soluble in many organic solvents. 5-bromo-1-isobutyl-1H-imidazole-2-thiol has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

A study by Gul et al. (2017) synthesized a series of compounds related to the chemical structure , focusing on their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, indicating potential use in developing new antimicrobial agents with less toxicity. This research emphasizes the importance of structural modifications to enhance biological activity and minimize adverse effects (Gul et al., 2017).

Corrosion Inhibition

Research by Ammal et al. (2018) investigated derivatives of benzimidazole bearing 1,3,4-oxadiazoles, closely related to the compound , for their corrosion inhibition properties on mild steel in sulfuric acid. The study highlights the potential of such compounds in protecting industrial materials from corrosion, thus extending their service life and reducing maintenance costs (Ammal et al., 2018).

Anti-Diabetic Agents

Nazir et al. (2018) synthesized and tested a range of compounds for their antidiabetic potential via inhibition of the α-glucosidase enzyme. The research underscores the therapeutic potential of such compounds in managing diabetes mellitus, offering a basis for further development of effective anti-diabetic medications (Nazir et al., 2018).

Antibacterial Activity

Abood et al. (2019) conducted studies on the microwave synthesis of compounds including 1,3,4-oxadiazole moiety and evaluated their antibacterial activity. The results suggest that specific derivatives exhibit significant activity against bacteria, highlighting the potential use of these compounds in developing new antibacterial agents (Abood et al., 2019).

Magnetic Relaxation and Photochromic Behavior

Cao et al. (2015) synthesized mononuclear complexes with potential for slow magnetic relaxation and photochromic behavior. These findings open avenues for applications in materials science, particularly in the development of molecular materials with magnetic and light-responsive properties (Cao et al., 2015).

Mechanism of Action

Target of action

Imidazoles and thiols are known to interact with a variety of biological targets. For example, imidazoles often interact with enzymes like cytochrome P450s, influencing their activity . Thiols, on the other hand, can interact with reactive oxygen species, acting as antioxidants .

Mode of action

The mode of action of imidazoles and thiols can vary greatly depending on the specific compound and target. Generally, imidazoles can inhibit the activity of certain enzymes, while thiols can neutralize reactive oxygen species .

Biochemical pathways

Imidazoles and thiols can influence a variety of biochemical pathways. For example, imidazoles can affect the metabolism of drugs in the body by inhibiting cytochrome P450 enzymes . Thiols can play a role in antioxidant defense systems .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of imidazoles and thiols can vary greatly depending on the specific compound. Factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetics .

Result of action

The result of the action of imidazoles and thiols can include changes in enzyme activity, neutralization of reactive oxygen species, and alterations in drug metabolism .

Action environment

The action of imidazoles and thiols can be influenced by various environmental factors. For example, the pH of the environment can influence the ionization state of these compounds, which can in turn affect their activity and stability .

properties

IUPAC Name |

4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLKTAVLOGNGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333684 | |

| Record name | 4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

796084-50-9 | |

| Record name | 4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)

![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)

![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)